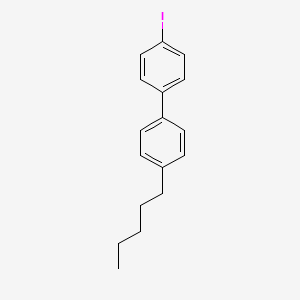

4-Pentyl-4'-iodobiphenyl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-iodo-4-(4-pentylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19I/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(18)13-11-16/h6-13H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKDQJNFQJQGYPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20499533 | |

| Record name | 4-Iodo-4'-pentyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20499533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69971-79-5 | |

| Record name | 4-Iodo-4'-pentyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20499533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Pentyl-4'-iodobiphenyl physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pentyl-4'-iodobiphenyl is a biphenyl derivative characterized by a rigid biphenyl core, a flexible pentyl aliphatic chain, and a reactive iodine atom.[1] Its unique molecular structure makes it a significant compound in the fields of advanced materials and organic synthesis.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with relevant experimental methodologies and reaction pathways.

Physical and Chemical Properties

This compound is typically a white or off-white solid, indicating a crystalline structure at standard temperatures.[1] It is primarily recognized for its application as a crucial intermediate in the synthesis of liquid crystals, where the biphenyl core facilitates molecular alignment and the pentyl chain influences the mesophase behavior.[1] Commercially available this compound often boasts a purity level exceeding 99.5%.[1][2]

Table 1: General and Comparative Physical Properties

| Property | This compound | 4-Iodobiphenyl (Analogue) | 4-Cyano-4'-pentylbiphenyl (5CB) (Analogue) |

| CAS Number | 69971-79-5[1][2][3] | 1591-31-7 | 40817-08-1[4][5][6][7] |

| Molecular Formula | C₁₇H₁₉I | C₁₂H₉I | C₁₈H₁₉N[5][7] |

| Appearance | White or off-white solid[1] | Pale-yellow to off-white powder | Off-white liquid crystal (nematic)[6] |

| Melting Point | Data not available | 110-114 °C | 22.5 °C[7] |

| Boiling Point | Data not available | 322.7 °C at 760 mmHg | 140-150 °C at 0.5 mmHg |

| Solubility | Data not available | Insoluble in water | Insoluble in water; Soluble in Chloroform, Acetone, Toluene[6] |

Chemical Reactivity and Applications

The presence of an iodine atom on the biphenyl ring makes this compound a versatile building block in organic synthesis.[1] The carbon-iodine bond serves as a reactive site for various cross-coupling reactions, enabling the construction of more complex molecular architectures.[1]

Key Reactions

-

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide is a primary method for forming carbon-carbon bonds. This compound can readily participate as the organohalide component.

-

Stille Coupling: This reaction involves the coupling of an organotin compound with an organohalide, catalyzed by palladium.

-

Sonogashira Coupling: This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

These reactions make this compound a valuable precursor for the synthesis of new pharmaceuticals, functional polymers, and other fine chemicals.[1]

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not widely published. However, based on the known reactivity of similar compounds, a general synthetic and analytical workflow can be proposed.

General Synthesis via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the synthesis of this compound, which would require optimization for specific laboratory conditions.

Materials:

-

1-Iodo-4-bromobenzene (or 1,4-diiodobenzene)

-

4-Pentylphenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, or a mixture with water)

Procedure:

-

To a reaction flask, add 1-iodo-4-bromobenzene, 4-pentylphenylboronic acid, the palladium catalyst, and the base.

-

Purge the flask with an inert gas (e.g., Argon or Nitrogen).

-

Add the degassed solvent to the flask.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Characterization Methods

Standard analytical techniques would be employed to confirm the identity and purity of the synthesized this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to elucidate the molecular structure.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups and vibrational modes of the molecule.

Visualizations

Suzuki-Miyaura Coupling Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Proposed Experimental Workflow

This diagram outlines a logical workflow for the synthesis and characterization of this compound.

Caption: A proposed workflow for the synthesis and characterization of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. 4-Cyano-4'-pentylbiphenyl | 40817-08-1 | TCI AMERICA [tcichemicals.com]

- 5. 4-Cyano-4'-pentylbiphenyl | C18H19N | CID 92319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Cyano-4'-pentylbiphenyl | 40817-08-1 [chemicalbook.com]

- 7. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide: 4-Pentyl-4'-iodobiphenyl (CAS No. 69971-79-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Pentyl-4'-iodobiphenyl (CAS No. 69971-79-5), a key intermediate in the fields of materials science and organic synthesis. This document details the physicochemical properties, spectroscopic characterization, and common applications of this compound, with a particular focus on its role in the synthesis of liquid crystals and as a substrate in cross-coupling reactions. Detailed experimental protocols for its synthesis and subsequent reactions are also provided to support researchers in their laboratory work.

Chemical and Physical Properties

This compound is a biphenyl derivative characterized by a pentyl group at the 4-position and an iodine atom at the 4'-position.[1] This structure, featuring a rigid biphenyl core, a flexible alkyl chain, and a reactive iodo-substituent, makes it a valuable precursor in various chemical syntheses.[1] At room temperature, it typically appears as a white or off-white solid, indicative of a crystalline structure.[1]

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 4-Iodobiphenyl (for comparison) | 4-Cyano-4'-pentylbiphenyl (5CB) (for comparison) |

| CAS Number | 69971-79-5 | 1591-31-7[2] | 40817-08-1[3] |

| Molecular Formula | C₁₇H₁₉I | C₁₂H₉I[2] | C₁₈H₁₉N[3] |

| Molecular Weight | 350.24 g/mol | 280.10 g/mol [2] | 249.35 g/mol [4] |

| Appearance | White to off-white solid[1] | Pale-yellow to off-white solid[5] | Colorless if isotropic or cloudy white if nematic[3] |

| Melting Point | Not explicitly found | 110-114 °C[6] | 22.5 °C[3] |

| Boiling Point | Not explicitly found | 322.7 °C at 760 mmHg | 140-150 °C at 0.5 mmHg[7] |

| Purity | Often >99.5%[8][9] | ≥96.0% (GC)[5] | >98.0% (GC) |

Spectroscopic Data

Table 2: Spectroscopic Data of Related Compounds

| Spectroscopic Technique | 4-Iodobiphenyl | 4-Cyano-4'-pentylbiphenyl (5CB) |

| ¹H NMR | Data available, see PubChem CID 15322[2] | Data available, see PubChem CID 92319[10] |

| ¹³C NMR | Data available, see PubChem CID 15322[2] | Data available, see PubChem CID 92319[10] |

| Mass Spectrometry | Data available, see PubChem CID 15322[2] | Data available, see PubChem CID 92319[10] |

| IR Spectroscopy | Data available, see PubChem CID 15322[2] | Data available, see PubChem CID 92319[10] |

Applications in Research and Development

Liquid Crystal Intermediate

This compound is a crucial intermediate in the synthesis of liquid crystals.[1][9] The rigid biphenyl core contributes to the molecular alignment necessary for liquid crystalline phases, while the flexible pentyl chain influences the mesophase behavior.[1] High purity of this intermediate, often exceeding 99.5%, is critical to ensure the desired performance characteristics of the final liquid crystal display (LCD) products.[8][9]

Caption: Role of this compound in LCDs.

Organic Synthesis Building Block

The presence of an iodine atom makes this compound a versatile building block in organic synthesis.[1] The carbon-iodine bond serves as a reactive site for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.[1] These reactions are fundamental for the construction of more complex molecular architectures, making this compound a valuable starting material for the synthesis of new pharmaceuticals, functional polymers, and other fine chemicals.[1]

Experimental Protocols

Synthesis of this compound via Suzuki Coupling

While a specific, validated protocol for the direct synthesis of this compound is not widely published, a plausible and commonly employed method is the Suzuki cross-coupling reaction. This would involve the coupling of a suitable pentyl-substituted phenylboronic acid with a di-iodinated biphenyl or a related coupling of 4-iodophenylboronic acid with a pentyl-iodobenzene. An optimized synthesis method for the related 4-iodobiphenyl involves a Suzuki coupling reaction.[9]

General Suzuki Coupling Protocol (Illustrative)

This protocol is a general representation and would require optimization for the specific synthesis of this compound.

Materials:

-

4-Iodophenylboronic acid (or 4-pentylphenylboronic acid)

-

1-Iodo-4-pentylbenzene (or 1,4-diiodobenzene)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd/C)[9]

-

Base (e.g., Na₂CO₃, K₂CO₃)[9]

-

Solvent (e.g., Toluene, Ethanol/Water mixture)[9]

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a round-bottomed flask, dissolve the aryl boronic acid (1.2 equivalents) and the aryl iodide (1.0 equivalent) in the chosen solvent.

-

Add the base (2.0 equivalents).

-

Degas the mixture by bubbling with an inert gas for 15-20 minutes.

-

Add the palladium catalyst (typically 1-5 mol%) under the inert atmosphere.

-

Heat the reaction mixture to reflux (temperature will depend on the solvent) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure this compound.

Caption: General workflow for Suzuki cross-coupling.

Safety and Handling

Detailed safety information for this compound is not available. However, based on the data for 4-iodobiphenyl, it should be handled with care.

-

Hazard Classifications (for 4-Iodobiphenyl): Acute toxicity (oral), causes serious eye damage, and is very toxic to aquatic life with long-lasting effects.[6]

-

Precautionary Statements: Wear protective gloves, eye protection, and face protection. Avoid release to the environment. If in eyes, rinse cautiously with water for several minutes.

-

Personal Protective Equipment (PPE): It is recommended to use a dust mask (type N95 or equivalent), safety glasses, and chemical-resistant gloves.[6]

All handling should be performed in a well-ventilated area, preferably in a fume hood.

Conclusion

This compound is a specialty chemical with significant applications in the synthesis of liquid crystals and as a versatile building block in organic chemistry. Its unique molecular structure allows for the creation of complex molecules with desirable properties for the materials science and pharmaceutical industries. While specific physical and spectroscopic data are not widely available, information from related compounds provides a useful reference for its characterization and handling. The provided general experimental protocols offer a starting point for its synthesis and utilization in further chemical transformations. As with all chemical reagents, appropriate safety precautions should be taken during its handling and use.

References

- 1. nbinno.com [nbinno.com]

- 2. 4-Iodobiphenyl | C12H9I | CID 15322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]

- 4. 4-Cyano-4'-pentylbiphenyl | 40817-08-1 [chemicalbook.com]

- 5. H27453.06 [thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. 4′-ペンチル-4-ビフェニルカルボニトリル liquid crystal (nematic), 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. 4-Cyano-4'-pentylbiphenyl | C18H19N | CID 92319 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure of 4-Pentyl-4'-iodobiphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pentyl-4'-iodobiphenyl is a substituted aromatic compound that plays a significant role as a precursor and intermediate in the synthesis of various organic materials, most notably in the field of liquid crystals. Its molecular architecture, characterized by a rigid biphenyl core, a flexible pentyl chain, and a reactive iodo-substituent, imparts unique physicochemical properties that are instrumental in the design of advanced materials. This technical guide provides a comprehensive overview of the molecular structure of this compound, including its key identifiers, a plausible synthetic route, and its fundamental structural characteristics.

Molecular Identity and Physicochemical Properties

This compound is identified by the Chemical Abstracts Service (CAS) number 69971-79-5. Its chemical structure consists of a biphenyl backbone where one phenyl ring is substituted with a pentyl group at the 4-position, and the other phenyl ring is substituted with an iodine atom at the 4'-position.

Table 1: Key Identifiers and Physicochemical Properties of this compound

| Identifier/Property | Value |

| IUPAC Name | 4-Iodo-4'-pentyl-1,1'-biphenyl |

| CAS Number | 69971-79-5 |

| Chemical Formula | C₁₇H₁₉I |

| Molecular Weight | 350.24 g/mol |

| Appearance | White or off-white solid |

Experimental Protocols: Synthesis of this compound

Plausible Synthetic Protocol via Suzuki-Miyaura Coupling

Reaction Scheme:

(4-Iodophenyl)boronic acid + 1-Bromo-4-pentylbenzene → this compound

Materials:

-

(4-Iodophenyl)boronic acid

-

1-Bromo-4-pentylbenzene

-

Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

-

Base (e.g., aqueous sodium carbonate or potassium carbonate)

-

Solvent (e.g., toluene, 1,4-dioxane, or a mixture of DME/water)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup: A dry Schlenk flask is charged with (4-iodophenyl)boronic acid (1.0 equivalent), 1-bromo-4-pentylbenzene (1.0-1.2 equivalents), and the base (2.0-3.0 equivalents).

-

Catalyst Addition: The palladium(0) catalyst (typically 1-5 mol%) is added to the flask.

-

Solvent Addition: The degassed solvent is added to the flask.

-

Inert Atmosphere: The reaction mixture is thoroughly degassed by bubbling with an inert gas (nitrogen or argon) for 15-20 minutes.

-

Reaction Conditions: The mixture is heated to reflux (typically 80-110 °C) with vigorous stirring under an inert atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford this compound.

Characterization:

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and connectivity of the atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

Molecular Structure and Geometry

However, based on the known structures of similar biphenyl derivatives, the following general structural features can be inferred:

-

Biphenyl Core: The two phenyl rings are connected by a single C-C bond. Due to steric hindrance between the ortho-hydrogens on adjacent rings, the two rings are typically not coplanar in the solid state. The dihedral angle between the planes of the two phenyl rings is expected to be in the range of 30-50 degrees.

-

Pentyl Chain: The five-carbon alkyl chain will exhibit conformational flexibility. In the crystalline state, it is likely to adopt a low-energy, extended conformation.

-

Carbon-Iodine Bond: The C-I bond on the phenyl ring is a key functional group that influences the molecule's reactivity, particularly in cross-coupling reactions.

Visualization of Molecular Identifiers

The following diagram illustrates the key identifiers associated with this compound.

Conclusion

This compound is a molecule of significant interest in materials science, primarily serving as a building block for liquid crystals. While detailed experimental data on its precise molecular geometry is currently limited in the public domain, its synthesis can be reliably achieved through established methods like the Suzuki-Miyaura coupling. Further research involving single-crystal X-ray diffraction or advanced computational modeling would be invaluable to provide a definitive and quantitative understanding of its three-dimensional structure, which would, in turn, facilitate the rational design of new materials with tailored properties.

An In-depth Technical Guide to the Synthesis and Characterization of 4-Pentyl-4'-iodobiphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Pentyl-4'-iodobiphenyl, a key intermediate in the development of liquid crystals and a versatile building block in organic synthesis.[1][2] This document details a feasible synthetic pathway, outlines purification methods, and describes the analytical techniques for the thorough characterization of the compound.

Introduction

This compound, with the CAS number 69971-79-5, is a biphenyl derivative characterized by a pentyl group at one para-position and an iodine atom at the other.[1] This structure, featuring a rigid biphenyl core, a flexible alkyl chain, and a reactive iodo-functional group, makes it a valuable component in the field of materials science, particularly in the manufacturing of liquid crystal displays (LCDs).[1] The iodine atom serves as a reactive handle for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the synthesis of more complex molecular architectures.[1] The typical appearance of this compound is a white or off-white solid.[1]

Synthesis of this compound

Proposed Synthetic Pathway: Suzuki-Miyaura Coupling

The reaction proceeds by coupling 4-pentylphenylboronic acid with 1,4-diiodobenzene in the presence of a palladium catalyst and a base.

Reaction Scheme:

(4-Pentylphenyl)boronic acid + 1,4-Diiodobenzene --(Pd catalyst, Base)--> this compound

Experimental Protocol

Materials:

-

4-Pentylphenylboronic acid

-

1,4-Diiodobenzene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium Carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Deionized water

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Celite

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-pentylphenylboronic acid (1.0 eq), 1,4-diiodobenzene (1.2 eq), and sodium carbonate (2.0 eq).

-

Catalyst Preparation: In a separate flask, prepare the palladium catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in toluene.

-

Reaction Execution: Add the catalyst solution to the main reaction flask. Add a 2:1 mixture of toluene and water as the solvent.

-

Reflux: Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Synthesis Workflow Diagram

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following analytical techniques are recommended.

Physical Properties

| Property | Expected Value |

| Appearance | White to off-white solid[1] |

| CAS Number | 69971-79-5[1] |

| Melting Point | Data not available; expected to be a solid at room temperature. |

Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (CDCl₃, 400 MHz) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | 7.60 - 7.80 | m | 4H | Protons on the iodinated phenyl ring |

| 7.40 - 7.55 | m | 4H | Protons on the pentyl-substituted phenyl ring | |

| Alkyl Protons | 2.60 - 2.70 | t | 2H | -CH₂- attached to the phenyl ring |

| 1.60 - 1.70 | m | 2H | -CH₂- | |

| 1.30 - 1.40 | m | 4H | -(CH₂)₂- | |

| 0.85 - 0.95 | t | 3H | -CH₃ |

| ¹³C NMR (CDCl₃, 100 MHz) | Expected Chemical Shift (δ, ppm) | Assignment |

| Aromatic Carbons | 142 - 145 | Quaternary carbons of the biphenyl linkage |

| 138 - 140 | Carbon attached to the pentyl group | |

| 127 - 130 | Aromatic CH carbons | |

| 90 - 95 | Carbon attached to iodine | |

| Alkyl Carbons | 35 - 36 | -CH₂- attached to the phenyl ring |

| 31 - 32 | -CH₂- | |

| 22 - 23 | -CH₂- | |

| 14 - 15 | -CH₃ |

3.2.2. Mass Spectrometry (MS)

| Technique | Expected m/z Values |

| Electron Ionization (EI) | Molecular Ion (M⁺): ~350.05 Key Fragments: [M-C₄H₉]⁺, [M-I]⁺, [C₁₂H₉]⁺ |

3.2.3. Infrared (IR) Spectroscopy

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H (aromatic) | 3000 - 3100 |

| C-H (aliphatic) | 2850 - 2960 |

| C=C (aromatic) | 1400 - 1600 |

| C-I | 500 - 600 |

Characterization Workflow Diagram

Caption: A diagram outlining the analytical techniques for the characterization of this compound.

Conclusion

This technical guide has detailed a robust and feasible approach for the synthesis and characterization of this compound. The proposed Suzuki-Miyaura coupling reaction provides a reliable method for obtaining this valuable compound. The comprehensive characterization workflow ensures the confirmation of its structure and purity, which is critical for its application in the development of advanced materials and as a versatile intermediate in organic synthesis. For researchers and professionals in drug development and materials science, this guide serves as a foundational resource for the production and analysis of this compound.

References

Spectroscopic Profile of 4-Pentyl-4'-iodobiphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral data for 4-pentyl-4'-iodobiphenyl (CAS No. 69971-79-5), a key intermediate in the synthesis of liquid crystals and other advanced organic materials.[1][2] Due to the limited availability of public domain spectral data for this specific compound, this document presents a predictive analysis based on established spectroscopic principles and data from structurally analogous compounds. This guide offers detailed, tabulated summaries of expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for obtaining such spectra. The information herein is intended to support researchers in the identification, characterization, and quality control of this compound.

Introduction

This compound is a biphenyl derivative characterized by a pentyl group and an iodine atom at the 4 and 4' positions, respectively.[1][3] This molecular structure, featuring a rigid biphenyl core, a flexible alkyl chain, and a reactive iodo-functional group, makes it a valuable precursor in the development of liquid crystals and a versatile building block in organic synthesis.[1] Accurate spectroscopic characterization is paramount for ensuring the purity and structural integrity of this compound in research and development settings. This guide aims to provide a detailed predictive summary of its spectral properties.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of structurally related compounds, including 4-iodobiphenyl, 4-pentylbiphenyl, and other 4,4'-disubstituted biphenyls.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 7.65 | Doublet | 2H | Aromatic protons ortho to iodine |

| ~ 7.45 | Doublet | 2H | Aromatic protons meta to iodine |

| ~ 7.40 | Doublet | 2H | Aromatic protons ortho to pentyl group |

| ~ 7.20 | Doublet | 2H | Aromatic protons meta to pentyl group |

| ~ 2.60 | Triplet | 2H | Methylene protons adjacent to the biphenyl ring (-CH₂-) |

| ~ 1.60 | Multiplet | 2H | Methylene protons (-CH₂-) |

| ~ 1.35 | Multiplet | 4H | Methylene protons (-CH₂-CH₂-) |

| ~ 0.90 | Triplet | 3H | Methyl protons (-CH₃) |

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 142 | Quaternary carbon of the pentyl-substituted ring |

| ~ 140 | Quaternary carbon of the iodo-substituted ring |

| ~ 138 | Aromatic carbons ortho to iodine |

| ~ 129 | Aromatic carbons meta to the pentyl group |

| ~ 128 | Aromatic carbons ortho to the pentyl group |

| ~ 127 | Aromatic carbons meta to iodine |

| ~ 95 | Quaternary carbon bearing iodine |

| ~ 35 | Methylene carbon adjacent to the biphenyl ring (-CH₂-) |

| ~ 31 | Methylene carbons (-CH₂-) |

| ~ 22 | Methylene carbon (-CH₂-) |

| ~ 14 | Methyl carbon (-CH₃) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2955-2850 | Strong | Aliphatic C-H stretch (pentyl group) |

| ~ 1600 | Medium | Aromatic C=C stretch |

| ~ 1485 | Strong | Aromatic C=C stretch |

| ~ 1000 | Strong | C-I stretch |

| ~ 820 | Strong | para-disubstituted benzene C-H out-of-plane bend |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 350 | High | [M]⁺ (Molecular ion) |

| 293 | Medium | [M - C₄H₉]⁺ |

| 223 | Medium | [M - I]⁺ |

| 167 | High | [C₁₂H₉]⁺ (Biphenyl fragment) |

Experimental Protocols

The following are generalized protocols for acquiring the spectral data of this compound. Instrument parameters may require optimization.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a proton spectrum with a spectral width of approximately 16 ppm.

-

Use a pulse angle of 45 degrees and a relaxation delay of 2 seconds.

-

Accumulate at least 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a carbon spectrum with a spectral width of approximately 220 ppm.

-

Employ proton decoupling to simplify the spectrum.

-

Use a pulse angle of 30 degrees and a relaxation delay of 5 seconds.

-

Accumulate a sufficient number of scans (typically several hundred to thousands) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

IR Spectroscopy

-

Sample Preparation:

-

Solid Phase (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Thin Film (if liquid at room temp or low melting solid): Melt a small amount of the sample between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the KBr pellet/salt plates).

-

Place the sample in the spectrometer and record the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

-

Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane).

-

Instrumentation: Employ a mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation, or use a direct insertion probe.

-

Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the ion source.

-

Use a standard electron energy of 70 eV for ionization.

-

Scan a mass range appropriate for the compound (e.g., m/z 50-500).

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General Workflow for Spectroscopic Analysis.

Conclusion

This technical guide provides a predicted yet comprehensive spectroscopic profile of this compound, a compound of significant interest in materials science and organic synthesis. The tabulated NMR, IR, and MS data, while based on reasoned extrapolation from analogous structures, offer a valuable resource for researchers. The outlined experimental protocols provide a solid foundation for the empirical characterization of this and similar compounds. It is anticipated that this guide will facilitate the efficient and accurate spectroscopic analysis of this compound in various research and development applications.

References

Experimental Protocols for Characterization of Phase Transition Behavior

An in-depth technical guide on the phase transition behavior of 4-Pentyl-4'-iodobiphenyl cannot be provided at this time due to a lack of specific experimental data in the available scientific literature. While the compound is recognized as a liquid crystal intermediate, quantitative details regarding its phase transition temperatures and corresponding enthalpy changes are not publicly documented.[1][2][3]

Research into the phase behavior of analogous compounds, such as 4-Cyano-4'-pentylbiphenyl (5CB), is extensive.[4][5][6][7] However, this information is not directly transferable to this compound due to the differing electronic and steric properties of the iodo- and cyano-substituents, which significantly influence intermolecular interactions and, consequently, the phase transition characteristics.

For researchers and professionals in drug development requiring this information, direct experimental investigation is necessary. The following section outlines the standard methodologies that would be employed for such a characterization.

To elucidate the phase transition properties of this compound, a combination of thermo-analytical and observational techniques would be required.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for identifying phase transitions and quantifying their associated thermal effects.[8]

-

Objective: To determine the temperatures and enthalpy changes of phase transitions.

-

Methodology:

-

A small, precisely weighed sample (typically 1-5 mg) of this compound is hermetically sealed in an aluminum pan.

-

An empty, sealed aluminum pan is used as a reference.

-

The sample and reference pans are placed in the DSC furnace.

-

A controlled temperature program is initiated, typically involving heating and cooling cycles at a constant rate (e.g., 5-10 °C/min) over a temperature range expected to encompass the phase transitions.

-

The differential heat flow between the sample and the reference is recorded as a function of temperature. Endothermic peaks on heating and exothermic peaks on cooling indicate phase transitions.

-

The onset temperature of the peak is typically taken as the transition temperature, and the integrated area of the peak corresponds to the enthalpy of the transition.

-

Polarized Optical Microscopy (POM)

POM is an essential tool for the visual identification and characterization of liquid crystalline phases based on their unique optical textures.[8][9]

-

Objective: To visually observe phase transitions and identify the type of liquid crystal phases.

-

Methodology:

-

A small amount of this compound is placed on a clean glass microscope slide.

-

A cover slip is placed over the sample, which is then heated on a hot stage to its isotropic liquid phase to ensure uniform spreading and alignment.

-

The sample is then cooled at a controlled rate while being observed through a polarizing microscope with crossed polarizers.

-

Distinct changes in the observed texture, such as the appearance of birefringent domains, specific defect structures (e.g., schlieren textures for nematic phases, focal conic domains for smectic phases), indicate a phase transition.

-

The temperatures at which these textural changes occur are recorded and correlated with the transitions observed by DSC.

-

X-ray Diffraction (XRD)

XRD provides detailed information about the molecular arrangement and structural parameters of the different phases.[10]

-

Objective: To determine the structural characteristics of the crystalline and liquid crystalline phases.

-

Methodology:

-

A sample of this compound is loaded into a capillary tube or onto a temperature-controlled sample holder.

-

The sample is subjected to a monochromatic X-ray beam.

-

The scattered X-rays are detected at various angles.

-

For crystalline phases, the diffraction pattern will consist of sharp Bragg peaks, which can be used to determine the crystal lattice parameters.

-

In liquid crystalline phases, the diffraction patterns are characterized by a combination of broad, diffuse peaks (indicative of short-range liquid-like order) and sharper, quasi-Bragg peaks (resulting from the long-range orientational and/or positional order). The positions of these peaks provide information on intermolecular distances and layer spacings in smectic phases.

-

Logical Workflow for Phase Transition Analysis

The logical progression for analyzing the phase transition behavior of a novel liquid crystal like this compound is outlined in the diagram below.

Due to the absence of specific experimental data for this compound, it is not possible to generate the requested quantitative data tables or a specific signaling pathway diagram for its phase transitions. The information provided outlines the necessary experimental framework to obtain this data.

References

- 1. nbinno.com [nbinno.com]

- 2. 4′-戊基-4-联苯甲腈 liquid crystal (nematic), 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]

- 7. arxiv.org [arxiv.org]

- 8. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Comparative 2H NMR and X-Ray Diffraction Investigation of a Bent-Core Liquid Crystal Showing a Nematic Phase [mdpi.com]

An In-Depth Technical Guide to 4-Pentyl-4'-iodobiphenyl: Discovery, Synthesis, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Pentyl-4'-iodobiphenyl (CAS No. 69971-79-5), a key intermediate in the synthesis of liquid crystals and a versatile building block in organic chemistry. This document details the historical context of its development, outlines a common synthetic pathway, and presents its known physicochemical and spectroscopic data in a structured format. The guide is intended to serve as a valuable resource for researchers and professionals engaged in materials science, organic synthesis, and drug development.

Introduction

This compound is a biphenyl derivative characterized by a pentyl group at the 4-position and an iodine atom at the 4'-position.[1] This molecular structure, featuring a rigid biphenyl core, a flexible alkyl chain, and a reactive iodo-substituent, imparts unique properties that make it a valuable compound in various scientific and industrial applications.[1] Primarily, it serves as a crucial precursor in the manufacturing of liquid crystal materials used in display technologies.[1][2] The iodine atom provides a reactive site for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the synthesis of more complex molecules for applications in drug discovery and advanced materials.[1]

Discovery and History

Synthesis

A common and logical synthetic route to this compound involves a cross-coupling reaction, which is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling is a particularly effective method for this transformation.

General Synthetic Pathway: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction provides a powerful and versatile method for the synthesis of biaryl compounds. In the context of this compound, this would typically involve the reaction of a boronic acid derivative of one phenyl ring with a halogenated derivative of the other, catalyzed by a palladium complex.

Experimental Protocol (Illustrative)

Materials:

-

4-Iodophenylboronic acid

-

1-Bromo-4-pentylbenzene

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Anhydrous potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-iodophenylboronic acid (1.0 eq) and 1-bromo-4-pentylbenzene (1.1 eq) in a mixture of toluene and ethanol.

-

Addition of Reagents: Add an aqueous solution of potassium carbonate (2.0 M, 2.0 eq).

-

Degassing: Bubble argon or nitrogen gas through the solution for 15-20 minutes to remove dissolved oxygen.

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Separate the organic layer and wash it with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Physicochemical and Spectroscopic Data

Due to the compound's primary role as a synthetic intermediate, comprehensive publicly available data is limited. The following tables summarize the available and expected physicochemical and spectroscopic properties.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 69971-79-5 | [1] |

| Molecular Formula | C₁₇H₁₉I | |

| Molecular Weight | 350.24 g/mol | |

| Appearance | White to off-white solid | [1] |

| Purity | >99.5% (commercially available) | [2] |

Spectroscopic Data (Predicted and Representative)

Note: Experimentally obtained spectra for this compound are not widely published. The following data is based on the known spectral characteristics of its constituent functional groups and related biphenyl compounds.

4.2.1. ¹H NMR Spectroscopy (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.6 - 7.8 | m | 4H | Aromatic protons ortho to the C-I and C-C bridge |

| ~ 7.2 - 7.5 | m | 4H | Aromatic protons ortho to the pentyl group and C-C bridge |

| ~ 2.6 | t | 2H | -CH₂- attached to the biphenyl ring |

| ~ 1.6 | m | 2H | -CH₂-CH₂-Ar |

| ~ 1.3 | m | 4H | -(CH₂)₂-CH₃ |

| ~ 0.9 | t | 3H | -CH₃ |

4.2.2. ¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~ 142 - 145 | Quaternary carbons of the biphenyl bridge |

| ~ 138 | Carbon bearing the iodine atom |

| ~ 127 - 130 | Aromatic CH carbons |

| ~ 92 | Carbon bearing the iodine atom (ipso-carbon) |

| ~ 35 | -CH₂- attached to the biphenyl ring |

| ~ 31 | -CH₂-CH₂-Ar |

| ~ 22 | -(CH₂)₂-CH₃ |

| ~ 14 | -CH₃ |

4.2.3. Mass Spectrometry (Predicted Fragmentation)

| m/z Value | Interpretation |

| 350 | Molecular ion [M]⁺ |

| 293 | Loss of the pentyl group radical (•C₅H₁₁) |

| 223 | Loss of the iodine radical (•I) |

| 167 | Biphenyl cation |

| 127 | Iodine cation [I]⁺ |

| 71 | Pentyl cation [C₅H₁₁]⁺ |

4.2.4. Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Assignment |

| ~ 3030 | Aromatic C-H stretching |

| ~ 2955, 2925, 2855 | Aliphatic C-H stretching (pentyl group) |

| ~ 1600, 1480 | Aromatic C=C stretching |

| ~ 1000 | C-I stretching |

| ~ 820 | para-disubstituted benzene C-H out-of-plane bend |

Applications in Research and Development

The bifunctional nature of this compound makes it a valuable tool in several areas of research and development:

-

Liquid Crystal Synthesis: It serves as a key building block for more complex liquid crystal molecules. The pentyl chain influences the mesomorphic properties, while the iodine atom can be substituted with various functional groups to tune the electro-optical characteristics of the final material.[1][2]

-

Organic Synthesis: The reactive C-I bond allows for its use in a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. This is particularly useful in the synthesis of novel organic electronic materials and pharmaceutical intermediates.[1]

-

Drug Discovery: The biphenyl scaffold is a common motif in many biologically active molecules. This compound can be used as a starting material for the synthesis of new drug candidates, where the pentyl group can modulate lipophilicity and the iodo-group allows for the introduction of various pharmacophores.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and disposal.

Conclusion

This compound is a significant compound in the field of materials science and organic synthesis. Its role as a key intermediate for liquid crystals underscores its importance in the electronics industry. Furthermore, its utility as a versatile building block in cross-coupling reactions opens up numerous possibilities for the synthesis of novel functional molecules. This technical guide has provided a consolidated overview of its history, synthesis, and physicochemical properties to aid researchers and professionals in their work with this valuable compound.

References

Health and Safety Profile of 4-Pentyl-4'-iodobiphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of publicly available health and safety information for 4-Pentyl-4'-iodobiphenyl (CAS No. 69971-79-5). It is intended for informational purposes for a professional audience and is not a substitute for a formal risk assessment or a comprehensive Safety Data Sheet (SDS). Users should always consult the most current SDS from their supplier before handling this chemical and adhere to all applicable safety regulations.

Introduction

This compound is a biphenyl derivative utilized in advanced materials and as an intermediate in organic synthesis, particularly in the field of liquid crystals.[1] Its molecular structure, featuring a rigid biphenyl core with a flexible pentyl chain and a reactive iodine atom, dictates its chemical properties and potential biological interactions.[1] This guide provides an in-depth overview of the available health and safety information for this compound, with a focus on hazard identification, handling procedures, and emergency response.

Hazard Identification and Classification

Based on available safety data sheets, this compound is classified as a hazardous substance. The primary hazards are related to skin and eye irritation.

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity – single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |

Note: Data on acute toxicity (oral, dermal, inhalation), carcinogenicity, mutagenicity, and reproductive toxicity for this compound are largely unavailable in the public domain.

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 69971-79-5 |

| Molecular Formula | C₁₇H₁₉I |

| Molecular Weight | 350.24 g/mol |

| Appearance | White to off-white solid/powder[1] |

| Purity | Often >99.5%[1] |

| Solubility | Insoluble in water. |

Note: Data for properties such as melting point, boiling point, flash point, and vapor pressure are not consistently reported across publicly available sources.

Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure chemical stability.

Engineering Controls

-

Work in a well-ventilated area, preferably under a chemical fume hood.

-

Ensure that eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE)

Table 3: Recommended Personal Protective Equipment

| Body Part | Equipment |

| Eyes/Face | Chemical safety goggles or a face shield. |

| Skin | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and other protective clothing as necessary to prevent skin contact. |

| Respiratory | If dusts are generated, use a NIOSH-approved respirator with a particulate filter. |

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from strong oxidizing agents.

-

Protect from light.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Table 4: First Aid Procedures for this compound Exposure

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. |

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not available in the reviewed literature. Standard OECD guidelines for testing of chemicals would be the recommended starting point for any new toxicological evaluations.

Visualized Safety Workflows

The following diagrams illustrate key safety-related workflows for handling this compound.

Caption: Logical relationship of safety precautions for this compound.

Caption: First-aid procedures for exposure to this compound.

Conclusion

While this compound is a valuable compound in scientific research and development, it must be handled with appropriate caution. The primary known hazards are skin, eye, and respiratory irritation. Due to the significant gaps in the publicly available toxicological data, it is prudent to treat this substance with a high degree of care, assuming it may have other unknown hazardous properties. Adherence to the safety protocols outlined in this guide and the supplier's SDS is paramount for ensuring the well-being of laboratory personnel.

References

High-Purity 4-Pentyl-4'-iodobiphenyl: A Technical Guide for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on the commercial sourcing, synthesis, purification, and analysis of high-purity 4-Pentyl-4'-iodobiphenyl.

Introduction: this compound is a key intermediate in the synthesis of liquid crystals and various organic materials.[1] Its molecular structure, featuring a biphenyl core with a pentyl group and an iodine atom, imparts unique properties that are crucial for applications in advanced materials and organic synthesis.[1] The high purity of this compound, often exceeding 99.5%, is paramount for its performance in these applications, particularly in the manufacturing of liquid crystal displays (LCDs).[1][2] This technical guide provides a comprehensive overview of commercial suppliers, synthesis and purification protocols, and analytical methodologies for ensuring the high purity of this compound.

Commercial Suppliers of High-Purity this compound

High-purity this compound is available from a limited number of specialized chemical suppliers. The purity of the compound is a critical factor for its primary application as a liquid crystal intermediate, with most suppliers offering grades of 99.5% or higher.[1][2] When sourcing this material, it is essential to consider not only the purity but also the available quantities and pricing. Below is a summary of potential commercial sources.

| Supplier | Purity | Available Quantities | Price | Notes |

| NINGBO INNO PHARMCHEM CO.,LTD. | >99.5% | Inquire | Inquire | A known supplier of chemical intermediates, including those for liquid crystals.[2][3] |

| TCI (Tokyo Chemical Industry) | >98.0% (for 4-Cyano-4'-pentylbiphenyl) | Gram to bulk | Varies | A major supplier of research chemicals, may offer the iodo-analogue upon request. |

| Sigma-Aldrich (Merck) | 97% (for 4-Iodobiphenyl) | Gram quantities | Varies | Offers a wide range of biphenyl derivatives and may have the target compound or a custom synthesis service. |

| ChemicalBook | Varies | Varies | Varies | An online marketplace listing various suppliers, primarily for the cyano-analogue, but may have listings for the iodo-compound.[4] |

Synthesis of High-Purity this compound

The synthesis of this compound is most effectively achieved through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers a versatile and efficient method for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound.[5][6] In this case, the coupling of a 4-pentylphenylboronic acid with a diiodo- or bromo-iodobenzene derivative is a plausible and efficient route.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the synthesis of this compound from 4-pentylphenylboronic acid and 1,4-diiodobenzene.

Materials:

-

4-Pentylphenylboronic acid

-

1,4-Diiodobenzene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Argon or Nitrogen gas

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-pentylphenylboronic acid (1.0 equivalent) and 1,4-diiodobenzene (1.2 equivalents) in a 2:1 mixture of toluene and ethanol.

-

Add potassium carbonate (3.0 equivalents) to the mixture.

-

De-gas the solution by bubbling with argon or nitrogen for 20-30 minutes.

-

To the de-gassed solution, add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents).

-

Heat the reaction mixture to reflux (approximately 80-90 °C) under an inert atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of celite to remove the palladium catalyst.

-

Wash the celite pad with toluene.

-

Combine the organic filtrates and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification of this compound

The crude product obtained from the synthesis typically contains unreacted starting materials and by-products. Recrystallization is a highly effective method for purifying the crude solid to achieve the desired high purity. The choice of solvent or solvent system is critical for successful recrystallization.

Experimental Protocol: Recrystallization

A mixed-solvent system of ethanol and water is often effective for the recrystallization of biphenyl derivatives.

Materials:

-

Crude this compound

-

Ethanol

-

Deionized water

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, and the mixture is heated for a short period.

-

Perform a hot filtration to remove the activated charcoal and any other insoluble impurities.

-

To the hot, clear filtrate, add hot water dropwise with swirling until the solution becomes faintly turbid.

-

If turbidity persists, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the flask to cool slowly to room temperature to promote the formation of large crystals.

-

Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of the crystals.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol/water mixture.

-

Dry the crystals under vacuum to remove any residual solvent.

Quality Control and Purity Analysis

To ensure the high purity of this compound, a combination of analytical techniques should be employed. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for assessing purity and identifying impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a standard method for determining the purity of organic compounds.

Typical HPLC Parameters:

| Parameter | Value |

| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to separate and identify volatile impurities. The mass spectrum provides information about the molecular weight and fragmentation pattern of the components.

Typical GC-MS Parameters:

| Parameter | Value |

| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Injector Temperature | 280 °C |

| Oven Program | Start at 150 °C, ramp to 300 °C at 10 °C/min, hold for 10 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-500 amu |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure and assessing the purity of the compound. The spectra should be recorded in a deuterated solvent such as chloroform-d (CDCl₃).[1][7]

Expected ¹H NMR Chemical Shifts (in CDCl₃, estimated):

-

Aromatic Protons: 7.0 - 7.8 ppm (multiplets)

-

Pentyl Chain Protons:

-

-CH₂- (alpha to ring): ~2.6 ppm (triplet)

-

-CH₂- (internal): 1.3 - 1.7 ppm (multiplets)

-

-CH₃: ~0.9 ppm (triplet)

-

Expected ¹³C NMR Chemical Shifts (in CDCl₃, estimated):

-

Aromatic Carbons: 120 - 145 ppm

-

Iodinated Aromatic Carbon: ~90 ppm

-

Pentyl Chain Carbons: 14 - 36 ppm

Conclusion

The procurement and synthesis of high-purity this compound are critical for its successful application in research and industry. This guide provides a framework for sourcing, synthesizing, purifying, and analyzing this important chemical intermediate. By following the detailed protocols and employing the recommended analytical techniques, researchers and drug development professionals can ensure the quality and consistency of their materials, leading to more reliable and reproducible results in their work.

References

- 1. rsc.org [rsc.org]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. 4-Cyano-4'-pentylbiphenyl | 40817-08-1 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]

- 7. Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 and CCl4 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Synthesis of Nematic Liquid Crystals Utilizing 4-Pentyl-4'-iodobiphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pentyl-4'-iodobiphenyl is a key precursor in the synthesis of a diverse range of liquid crystalline materials. Its rigid biphenyl core, coupled with a flexible pentyl chain, provides the essential molecular anisotropy required for the formation of mesophases. The presence of a reactive iodine atom at the 4'-position allows for facile functionalization through various cross-coupling reactions, enabling the targeted design and synthesis of liquid crystals with specific mesomorphic and electronic properties. These materials are of significant interest for applications in display technologies, optical switching, and as tunable solvents or anisotropic matrices in drug delivery systems.

This document provides detailed protocols for the synthesis of two distinct classes of nematic liquid crystals starting from this compound: a cyanobiphenyl derivative via Suzuki coupling and cyanation, and a tolane derivative via Sonogashira coupling.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of the target liquid crystalline compounds.

Table 1: Summary of Synthetic Yields

| Compound Name | Synthesis Method | Starting Material | Yield (%) |

| 4'-Pentyl-[1,1'-biphenyl]-4-carbonitrile (5CB) | Suzuki Coupling & Cyanation | This compound | ~85 |

| 4-Pentyl-4'-(phenylethynyl)-1,1'-biphenyl | Sonogashira Coupling | This compound | ~90 |

Table 2: Physicochemical and Mesomorphic Properties of Synthesized Liquid Crystals

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Crystal to Nematic Transition (°C) | Nematic to Isotropic Transition (°C) |

| 4'-Pentyl-[1,1'-biphenyl]-4-carbonitrile (5CB) | C₁₈H₁₉N | 249.35 | 22.5 | 35.0 |

| 4-Pentyl-4'-(phenylethynyl)-1,1'-biphenyl | C₂₅H₂₄ | 324.46 | 105 | 211 |

Experimental Protocols

Protocol 1: Synthesis of 4'-Pentyl-[1,1'-biphenyl]-4-carbonitrile (5CB) via Suzuki Coupling and Cyanation

This protocol outlines a two-step synthesis of the well-known nematic liquid crystal, 5CB, starting from this compound. The first step involves a Suzuki coupling with 4-cyanophenylboronic acid, followed by a cyanation reaction.

Step 1: Suzuki Coupling of this compound with 4-Cyanophenylboronic Acid

Materials:

-

This compound

-

4-Cyanophenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq), 4-cyanophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the flask.

-

Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

-

Heat the reaction mixture to reflux (approximately 80-90 °C) under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and add water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4'-pentyl-[1,1'-biphenyl]-4-carbonitrile.

Step 2: Direct Cyanation of this compound (Alternative route to 5CB)

Materials:

-

This compound

-

Copper(I) cyanide (CuCN)

-

N,N-Dimethylformamide (DMF)

-

Toluene

-

Aqueous ammonia

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.

-

Add copper(I) cyanide (1.2 eq) to the solution.

-

Heat the reaction mixture to reflux (around 140-150 °C) and stir vigorously for 4-6 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC.

-

Upon completion, cool the mixture to room temperature and pour it into a stirred solution of aqueous ammonia.

-

Extract the product with toluene.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate eluent) to obtain pure 4'-pentyl-[1,1'-biphenyl]-4-carbonitrile (5CB).

Protocol 2: Synthesis of 4-Pentyl-4'-(phenylethynyl)-1,1'-biphenyl via Sonogashira Coupling

This protocol describes the synthesis of a tolane-based liquid crystal through a palladium- and copper-catalyzed Sonogashira coupling reaction.

Materials:

-

This compound

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) chloride [PdCl₂(PPh₃)₂]

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl ether

-

Saturated aqueous ammonium chloride

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Schlenk flask

-

Magnetic stirrer

-

Syringes

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a Schlenk flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) chloride (0.02 eq), and copper(I) iodide (0.04 eq).

-

Add anhydrous THF and triethylamine (3.0 eq) via syringe.

-

Add phenylacetylene (1.2 eq) dropwise to the stirred mixture at room temperature.

-

Stir the reaction mixture at room temperature for 6-12 hours, or until TLC analysis indicates the consumption of the starting material.

-

Once the reaction is complete, dilute the mixture with diethyl ether.

-

Wash the organic layer with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane eluent to afford 4-pentyl-4'-(phenylethynyl)-1,1'-biphenyl.

Mandatory Visualizations

Caption: Synthetic pathways from this compound.

Caption: Workflow for Suzuki coupling and cyanation.

Caption: Workflow for Sonogashira coupling.

Application Notes and Protocols for Suzuki Coupling Reactions with 4-Pentyl-4'-iodobiphenyl

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki coupling reaction utilizing 4-Pentyl-4'-iodobiphenyl as a key reactant. This versatile building block is frequently employed in the synthesis of liquid crystals, pharmaceuticals, and other advanced organic materials. The protocols outlined below are based on established methodologies for Suzuki-Miyaura cross-coupling reactions of aryl iodides.

Introduction

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. This compound is an excellent substrate for these reactions due to the high reactivity of the carbon-iodine bond, which readily undergoes oxidative addition to the palladium(0) catalyst. This allows for the efficient synthesis of a wide range of substituted biphenyl derivatives with applications in materials science and medicinal chemistry.

Reaction Scheme

The general scheme for the Suzuki coupling reaction of this compound with an arylboronic acid is depicted below:

Caption: General Suzuki Coupling Reaction Scheme.

Key Reaction Parameters and Optimization

The success of the Suzuki coupling reaction with this compound is highly dependent on the careful selection of the catalyst, base, and solvent system. The following sections summarize common conditions and provide data for optimization.

Catalyst Selection

A variety of palladium catalysts can be employed for the Suzuki coupling of this compound. The choice of catalyst is crucial for achieving high yields and minimizing side reactions.

-

Palladium(0) Catalysts: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used and often effective catalyst for these couplings.

-

Palladium(II) Pre-catalysts with Ligands: A combination of a palladium(II) source, such as palladium(II) acetate (Pd(OAc)₂), with a phosphine ligand is also highly effective. Bulky, electron-rich phosphine ligands can significantly improve reaction efficiency.

-

Heterogeneous Catalysts: Palladium on carbon (Pd/C) and other supported palladium catalysts offer the advantage of easier separation from the reaction mixture.

Base Selection

The base plays a critical role in the transmetalation step of the catalytic cycle. A range of inorganic bases can be used, and the optimal choice may depend on the specific substrates and solvent.

-

Carbonates: Potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) are frequently used and often provide good to excellent results.

-

Phosphates: Potassium phosphate (K₃PO₄) is another effective base, particularly in anhydrous conditions.

Solvent System

The reaction is typically carried out in a mixture of an organic solvent and an aqueous solution of the base to facilitate the dissolution of both the organic substrates and the inorganic base.

-

Ethers: 1,4-Dioxane and 1,2-dimethoxyethane (DME) are common choices.

-

Aromatics: Toluene can also be used as the organic solvent.

-

Amides: Dimethylformamide (DMF) is an effective solvent, especially when using carbonate bases.

Experimental Protocols

The following protocols provide general methodologies for the Suzuki-Miyaura cross-coupling reaction of this compound with various arylboronic acids. Researchers should optimize the conditions based on the specific boronic acid and desired scale.

Protocol 1: General Procedure using Pd/C in DMF/Water

This protocol is adapted from a general method for the Suzuki coupling of aryl iodides using a heterogeneous catalyst.[1]

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.5 equiv)

-

Palladium on Carbon (Pd/C, 10 wt. %, 1.4 mol% Pd)

-

Potassium Carbonate (K₂CO₃, 2.0 equiv)

-

Dimethylformamide (DMF)

-

Water

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a round-bottom flask, add this compound, the arylboronic acid, Pd/C, and K₂CO₃.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add DMF and a small amount of water (e.g., DMF:H₂O 4:1).

-

Heat the reaction mixture to reflux (or a specified temperature, e.g., 90-100 °C) under an inert atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of celite to remove the Pd/C catalyst, washing with an organic solvent (e.g., ethyl acetate).

-

Add water to the filtrate and extract with an organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-pentyl-4'-(aryl)biphenyl.

Data Presentation

The following table summarizes representative quantitative data for Suzuki coupling reactions of aryl iodides with various arylboronic acids under different conditions. While these examples do not specifically use this compound, they provide a strong basis for reaction optimization.

| Entry | Aryl Iodide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Iodoanisole | Phenylboronic acid | Pd/C (1.4) | K₂CO₃ | DMF | Reflux | 1.5 | 92 |

| 2 | Iodobenzene | Phenylboronic acid | Pd/NiFe₂O₄ (0.1) | Na₂CO₃ | DMF/H₂O (1:1) | 90 | 0.17 | 98 |

Note: The yields and reaction times are highly dependent on the specific substrates and precise reaction conditions.

Experimental Workflow

The general workflow for performing a Suzuki coupling reaction with this compound is illustrated below.

Caption: General experimental workflow for Suzuki coupling.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |